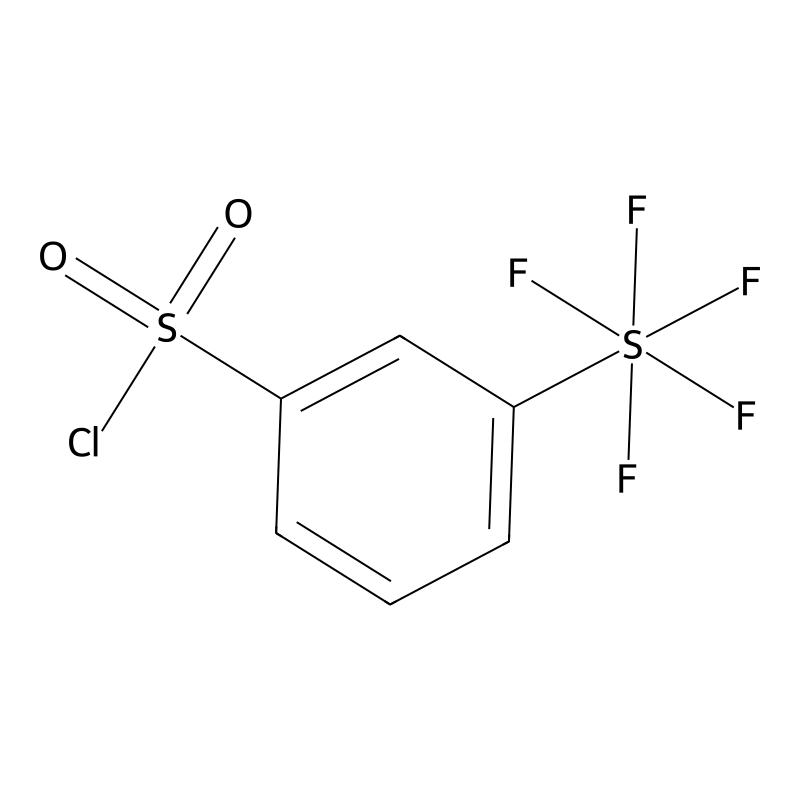

3-(Pentafluorosulfur)benzenesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Pentafluorosulfur)benzenesulfonyl chloride is a specialized organofluorine compound characterized by its unique chemical structure and properties. Its chemical formula is , with a molecular weight of approximately 302.66 g/mol. This compound features a benzenesulfonyl chloride group, where a pentafluorosulfur substituent is attached to the aromatic ring at the meta position. The presence of five fluorine atoms contributes significantly to its reactivity and physical properties, making it a valuable intermediate in various chemical syntheses .

There is no current information on the mechanism of action of 3-(pentafluorosulfur)benzenesulfonyl chloride in any biological system or its interaction with other compounds.

- Corrosive: The sulfonyl chloride group can be corrosive to skin and eyes [].

- Moisture sensitive: The chloride group can react with moisture, releasing hydrochloric acid fumes [].

- Fluoride hazards: While the exact behavior of the pentafluorosulfur group is unclear, it's advisable to handle the compound with caution due to potential fluoride release concerns [].

Synthesis

Potential Applications

Due to the presence of the sulfonyl chloride functional group, 3-PFBS-Cl is likely a versatile reagent that could be useful in various synthetic transformations. Sulfonyl chlorides are known to react with a variety of nucleophiles, introducing the -SO2Cl group into organic molecules. This functional group can be further manipulated to introduce other functionalities.

The unique combination of a fluorinated sulfur and a sulfonyl chloride group in 3-PFBS-Cl suggests potential applications in areas such as:

- Medicinal chemistry: Fluorine substitution is a common strategy in drug design to improve the properties of drug candidates []. 3-PFBS-Cl could potentially serve as a building block for the synthesis of novel fluorinated pharmaceuticals.

- Material science: Organosulfur compounds are known to find use in various functional materials. The specific properties of 3-PFBS-Cl, particularly the presence of the fluorinated sulfur group, warrant investigation for potential applications in materials science.

The synthesis of 3-(Pentafluorosulfur)benzenesulfonyl chloride typically involves the introduction of the pentafluorosulfur group into the benzenesulfonyl chloride framework. One common method includes the reaction of benzenesulfonyl chloride with a suitable fluorinating agent that can introduce the pentafluorosulfur moiety. This process may require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions due to the moisture sensitivity of the compound .

This compound has several applications in organic synthesis, particularly in creating fluorinated compounds that are important in pharmaceuticals and agrochemicals. Its unique structure allows it to serve as a building block for more complex molecules, especially those requiring fluorinated functionalities for enhanced biological activity or stability. Additionally, it may be used in materials science for developing new polymers or coatings with specific properties due to the presence of fluorine .

Interaction studies involving 3-(Pentafluorosulfur)benzenesulfonyl chloride primarily focus on its reactivity with various nucleophiles and its potential impact on biological systems. These studies help elucidate how this compound can be utilized in drug design or as a reagent in organic synthesis. Understanding these interactions is crucial for predicting the behavior of this compound in complex chemical environments and its potential therapeutic applications .

Several compounds share structural similarities with 3-(Pentafluorosulfur)benzenesulfonyl chloride, particularly those containing sulfonyl groups and fluorinated moieties. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride | C₆H₄ClF₅O₂S₂ | Contains chlorine and similar fluorinated structure |

| 4-(Pentafluorosulfur)benzenesulfonyl chloride | C₆H₄ClF₅O₂S₂ | Different substitution pattern on benzene ring |

| Benzenesulfonyl fluoride | C₆H₅FOS | Lacks pentafluorosulfur but retains sulfonyl functionality |

Uniqueness: The unique feature of 3-(Pentafluorosulfur)benzenesulfonyl chloride lies in its pentafluorosulfur group, which enhances its electrophilicity compared to other similar compounds. This characteristic makes it particularly valuable in synthetic chemistry for creating highly reactive intermediates that are not easily accessible through other means .

XLogP3

GHS Hazard Statements

Pictograms

Corrosive